molecular formula C8H9N3 B134335 2-Amino-2-pyridin-2-ylpropanenitrile CAS No. 142554-58-3

2-Amino-2-pyridin-2-ylpropanenitrile

Cat. No.: B134335
CAS No.: 142554-58-3
M. Wt: 147.18 g/mol
InChI Key: ZKORBTZBSYQUKO-UHFFFAOYSA-N
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Description

2-Amino-2-pyridin-2-ylpropanenitrile (CAS: 39919-70-5) is a nitrile-containing pyridine derivative characterized by a central propanenitrile backbone substituted with an amino group and a pyridinyl ring at the 2-position. Its systematic name is 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile, with synonyms including 5-amino-α,α-dimethyl-2-pyridineacetonitrile and 2-(5-amino-2-pyridyl)-2-methylpropanenitrile . Structurally, it combines a rigid pyridine ring with a nitrile functional group, conferring unique reactivity in organic synthesis, particularly as a precursor for heterocyclic compounds.

Properties

CAS No.

142554-58-3

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2-amino-2-pyridin-2-ylpropanenitrile

InChI

InChI=1S/C8H9N3/c1-8(10,6-9)7-4-2-3-5-11-7/h2-5H,10H2,1H3

InChI Key

ZKORBTZBSYQUKO-UHFFFAOYSA-N

SMILES

CC(C#N)(C1=CC=CC=N1)N

Canonical SMILES

CC(C#N)(C1=CC=CC=N1)N

Synonyms

2-Pyridineacetonitrile,alpha-amino-alpha-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical distinctions between 2-amino-2-pyridin-2-ylpropanenitrile and structurally related compounds:

Compound Name CAS No. Molecular Formula Key Substituents/Features Reactivity/Applications Safety Considerations
2-Amino-2-pyridin-2-ylpropanenitrile 39919-70-5 C9H10N3 2-pyridinyl, 5-amino, nitrile, methyl groups Precursor to pyrazolo[4,3-d]pyrimidines Limited data; handle as toxic
2-(3-Aminopyridin-2-yl)acetonitrile 105166-53-8 C7H7N3 2-pyridinyl, 3-amino, nitrile Intermediate for triazoles Potential irritant
5-Amino-2-chloropyridine 5350-93-6 C5H5ClN2 2-chloro, 5-amino Suzuki coupling substrates Harmful if inhaled
2-(Pyridin-2-yl)propan-2-amine 3430-33-9 C8H12N2 2-pyridinyl, amine, methyl groups Ligand in coordination chemistry Flammable liquid
2-(2-Aminoethyl)pyridine N/A C7H10N2 2-pyridinyl, aminoethyl chain Chelating agent for metal ions Corrosive

Electronic and Steric Effects

  • Electron-withdrawing groups: The nitrile in 2-amino-2-pyridin-2-ylpropanenitrile deactivates the pyridine ring, reducing electrophilic substitution reactivity compared to 5-amino-2-chloropyridine, where chlorine exerts a weaker electron-withdrawing effect .
  • Steric hindrance: Methyl groups in 2-amino-2-pyridin-2-ylpropanenitrile hinder access to the nitrile group, contrasting with the unhindered 2-(3-aminopyridin-2-yl)acetonitrile, which reacts more readily with bulky reagents .

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